In-depth Technical Guide on the Core Mechanism of Action of Deacetylsaptomycin D
In-depth Technical Guide on the Core Mechanism of Action of Deacetylsaptomycin D
Notice of Limited Availability of Scientific Data
A comprehensive review of publicly available scientific literature and databases has revealed a significant lack of detailed information regarding the specific compound Deacetylsaptomycin D . While the chemical formula (C₃₃H₃₅NO₈) and CAS number (138370-82-8) are identifiable, there is insufficient data to construct an in-depth technical guide that meets the core requirements of detailing its mechanism of action, associated signaling pathways, quantitative data, and experimental protocols. The parent compound, Saptomycin D, is also not extensively characterized in the scientific literature.
Given the structural class suggested by its name, and in the interest of providing a valuable and detailed resource, this guide will focus on the well-researched and clinically significant lipopeptide antibiotic, Daptomycin . The detailed understanding of Daptomycin's mechanism of action may offer valuable insights into the potential activity of related, less-studied compounds.
An In-depth Technical Guide on the Core Mechanism of Action of Daptomycin
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Daptomycin is a cyclic lipopeptide antibiotic with potent bactericidal activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Its unique mechanism of action, which is distinct from other classes of antibiotics, involves the disruption of the bacterial cell membrane's function, leading to a rapid cessation of essential cellular processes and subsequent cell death. This guide provides a detailed overview of the molecular interactions, signaling consequences, and experimental methodologies used to elucidate the mechanism of action of Daptomycin.
Core Mechanism of Action: Calcium-Dependent Membrane Disruption
The primary mechanism of action of Daptomycin is the disruption of the bacterial cell membrane's integrity in a calcium-dependent manner. This process involves several key steps:
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Calcium-Dependent Conformational Change and Micelle Formation: In the presence of physiological concentrations of calcium ions, Daptomycin undergoes a conformational change that facilitates its aggregation into micellar structures. This structural rearrangement is crucial for its subsequent interaction with the bacterial cell membrane.
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Insertion into the Bacterial Cell Membrane: The Daptomycin-calcium complex specifically targets and inserts into the cell membranes of Gram-positive bacteria. This interaction is facilitated by the presence of phosphatidylglycerol (PG), a major component of the inner leaflet of the bacterial cell membrane.
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Oligomerization and Pore Formation: Following insertion, Daptomycin molecules oligomerize within the membrane. This oligomerization is believed to lead to the formation of ion-conducting channels or pores.
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Ion Leakage and Membrane Depolarization: The formation of these channels results in the efflux of potassium ions from the bacterial cell, leading to a rapid depolarization of the cell membrane.
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Inhibition of Macromolecular Synthesis and Cell Death: The dissipation of the membrane potential disrupts essential cellular processes that are dependent on the electrochemical gradient, including the synthesis of DNA, RNA, and proteins. This ultimately leads to bacterial cell death.
Signaling Pathways and Cellular Consequences
The disruption of the cell membrane by Daptomycin triggers a cascade of events that culminate in bacterial cell death. While Daptomycin's primary target is the cell membrane and not a specific intracellular signaling pathway, its action has significant downstream consequences on cellular signaling and metabolism.
Caption: Daptomycin's mechanism of action workflow.
Quantitative Data
The following table summarizes key quantitative data related to the activity of Daptomycin.
| Parameter | Organism | Value | Reference |
| Minimum Inhibitory Concentration (MIC) | Staphylococcus aureus (MRSA) | 0.5 - 2 µg/mL | [1] |
| Enterococcus faecalis (VRE) | 1 - 4 µg/mL | [2] | |
| Minimum Bactericidal Concentration (MBC) | Staphylococcus aureus | 1 - 4 µg/mL | [1] |
| Serum Protein Binding | Human | ~92% | [3] |
| Half-life (t½) | Human | 8 - 9 hours | [3] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of Daptomycin is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
